molecular formula C10H11N3S2 B2586891 5-[2-(Ethylsulfanyl)phenyl]-1,3,4-thiadiazol-2-ylamine CAS No. 881040-16-0

5-[2-(Ethylsulfanyl)phenyl]-1,3,4-thiadiazol-2-ylamine

Cat. No. B2586891
M. Wt: 237.34
InChI Key: UGKHHSGIBXXKLI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps. One approach is to react an appropriate amine with 2-chloroacetyl chloride , followed by subsequent reactions with hydrazinecarbothioamide and carbon disulfide . These reactions yield the desired product in high isolated yields .


Molecular Structure Analysis

The molecular formula of 5-[2-(Ethylsulfanyl)phenyl]-1,3,4-thiadiazol-2-ylamine suggests a thiadiazole ring system with an attached phenyl group and an ethylsulfanyl substituent. The molecular weight is approximately 416.03 g/mol .

Scientific Research Applications

Synthesis and Chemical Properties

Synthetic Methods and Derivatives

A study by Ehsanfar, Mosslemin, and Hassanabadi (2020) reported the synthesis of 5-aryl-2-ethylsulfanyl-[1,3,4]thiadiazolo[3,2,a][1,3,5] triazine-7-selones through a three-component condensation method. This synthesis offers a route to a variety of derivatives for further pharmaceutical investigation (Ehsanfar, Mosslemin, & Hassanabadi, 2020).

Novel Compounds with Potential Biological Activities

The synthesis and biological evaluation of novel substituted 1,3,4-thiadiazole derivatives have been investigated for their antibacterial and antifungal activities. Chandrakantha et al. (2014) synthesized a series of compounds starting from 5-(4-Fluoro-3-nitro-phenyl)-[1,3,4] thiadiazole-2-ylamine, demonstrating appreciable antimicrobial activity at specific concentrations (Chandrakantha, Isloor, Shetty, Fun, & Hegde, 2014).

Pharmacological Applications

Antimicrobial and Antifungal Applications

Sych et al. (2019) expanded the derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems, showing that these compounds possess sensitivity to both Gram-positive and Gram-negative bacteria, as well as exhibiting antifungal activity against Candida albicans. This suggests their potential for further development as antimicrobial agents (Sych, Drapak, Suleiman, Rakhimova, Kobzar, Sych, & Perekhoda, 2019).

Anti-inflammatory and Analgesic Properties

Bhati and Kumar (2008) synthesized and evaluated a series of compounds for their anti-inflammatory, ulcerogenic, and analgesic activities. One compound in particular showed notable anti-inflammatory and analgesic activities, suggesting the therapeutic potential of these derivatives (Bhati & Kumar, 2008).

properties

IUPAC Name

5-(2-ethylsulfanylphenyl)-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3S2/c1-2-14-8-6-4-3-5-7(8)9-12-13-10(11)15-9/h3-6H,2H2,1H3,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGKHHSGIBXXKLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C2=NN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[2-(Ethylsulfanyl)phenyl]-1,3,4-thiadiazol-2-ylamine

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